molecular formula C20H20N2 B1330030 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile CAS No. 6517-69-7

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

Cat. No.: B1330030
CAS No.: 6517-69-7
M. Wt: 288.4 g/mol
InChI Key: FYLYJFHTUXMPDE-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile is an organic compound with the molecular formula C({20})H({20})N(_{2}) It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile typically involves the condensation of 1-benzylpiperidin-4-one with benzyl cyanide. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation to yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpiperidin-4-ylideneacetonitrile
  • 2-(1-Benzyl-4-piperidylidene)acetonitrile
  • 1-Benzylpiperidin-4-ylideneacetohydrazide

Uniqueness

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c21-15-20(18-9-5-2-6-10-18)19-11-13-22(14-12-19)16-17-7-3-1-4-8-17/h1-10H,11-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYJFHTUXMPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=C(C#N)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215478
Record name alpha-(1-(Phenylmethyl)piperidin-4-ylidene)phenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6517-69-7
Record name α-[1-(Phenylmethyl)-4-piperidinylidene]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6517-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(1-(Phenylmethyl)piperidin-4-ylidene)phenylacetonitrile
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006517697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-(1-(Phenylmethyl)piperidin-4-ylidene)phenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[1-(phenylmethyl)piperidin-4-ylidene]phenylacetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution sodium ethoxide is added benzyl cyanide and N-benzyl-4-piperidone (XI-1) and the reaction is run at 85° C. for 3 h. Workup with concentrated hydrochloric gives the intermediate (1-benzyl-piperidin-4-yl-idene)-phenyl-acetonitrile which is treated with potassium cyanide. Reduction of one carbonyl group is performed with an excess of diisobutylaluminium hydride and elimination is performed with acetic acid. The obtained intermediate N-benzyl protected spiropiperidine is treated with hydrogen and palladium on charcoal. After stirring in a hydrogen atmosphere at room temperature (CF3)2C6H3COCl is added to give a compound of formula I-13.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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